![molecular formula C20H23N3O3 B5143194 ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)
ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate
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Overview
Description
Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which results in a reduction in inflammation.
Biochemical and Physiological Effects:
Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate has been shown to have anti-inflammatory and antitumor effects. It has also been shown to have an inhibitory effect on COX-2 activity, which is responsible for the production of prostaglandins. Additionally, this compound has been shown to have a protective effect on the liver and has been studied as a potential treatment for liver damage.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate in lab experiments is its potential as a treatment for inflammation and cancer. Additionally, this compound has been shown to have a protective effect on the liver, which makes it a potential treatment for liver damage. However, one limitation of using this compound in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate. One direction is to further study its anti-inflammatory and antitumor properties and to determine its potential as a treatment for cancer. Another direction is to study its potential as a treatment for liver damage and to determine its mechanism of action in the liver. Additionally, further research is needed to fully understand the potential side effects of this compound and to determine its safety for use in humans.
Conclusion:
Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate is a chemical compound that has potential applications in pharmacology and biochemistry. Its anti-inflammatory and antitumor properties, as well as its potential as a treatment for liver damage, make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate involves the reaction of 6-methoxy-2-naphthylamine and 1H-pyrazole-4-carbaldehyde in the presence of a base, followed by the addition of N-methylglycine ethyl ester. The resulting product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
Ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate has been studied for its potential applications in pharmacology and biochemistry. It has been found to exhibit anti-inflammatory properties and has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, this compound has been shown to have antitumor activity and has been studied as a potential treatment for cancer.
properties
IUPAC Name |
ethyl 2-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-4-26-19(24)13-23(2)12-17-11-21-22-20(17)16-6-5-15-10-18(25-3)8-7-14(15)9-16/h5-11H,4,12-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHQKYPXYTVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=C(NN=C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197521 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl N-((3-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl)methyl)-N-methylglycinate |
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